(E)-3-((2,5-dimethoxyphenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile
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Overview
Description
Typically, the description of a compound includes its IUPAC name, common name, and structural formula.
Synthesis Analysis
This involves understanding the methods used to synthesize the compound, including the starting materials, reagents, and conditions.Molecular Structure Analysis
This involves studying the compound’s molecular geometry, bond lengths and angles, and electronic structure.Chemical Reactions Analysis
This involves understanding the reactions the compound undergoes, including its reactivity and selectivity.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, molar mass, and spectral properties.Scientific Research Applications
Corrosion Inhibition
Thiazole derivatives have been extensively investigated for their corrosion inhibition properties. A study by Farahati et al. (2019) focused on the synthesis and corrosion inhibition ability of three thiazoles on the copper surface. The study concluded that these compounds could serve as effective corrosion inhibitors, with efficiencies around 90% at optimal concentrations. This suggests that thiazole-based compounds, including the one , could be explored for their potential in protecting metals from corrosion (Farahati et al., 2019).
Fluorescent Probes
Another application area is in the development of fluorescent probes. Eltyshev et al. (2021) designed new fluorescent thiazoles based on a 3-aryl-2-(thiazol-2-yl)acrylonitrile core, showing a range of fluorescent colors, from green to red. The study highlighted the multifunctional properties of these compounds, including good emission in the solid phase and potential for biological applications, indicating that similar compounds could be utilized in imaging and diagnostic applications (Eltyshev et al., 2021).
Organic Synthesis and Drug Development
Thiazole and acrylonitrile derivatives also find applications in organic synthesis and drug development. A study by Gomha and Abdel‐Aziz (2012) explored enaminones as building blocks in heterocyclic preparations, leading to the synthesis of novel compounds with potential biological activities. This research demonstrates the versatility of thiazole-based compounds in synthesizing biologically active molecules, suggesting that the compound of interest could be a precursor in the synthesis of novel therapeutic agents (Gomha & Abdel‐Aziz, 2012).
Optical Materials
In the field of optical materials, thiazole and acrylonitrile derivatives have been investigated for their photophysical properties. Anandan et al. (2018) studied thiophene dyes for enhanced nonlinear optical limiting, which is crucial for developing materials that protect human eyes and optical sensors. The research found that these compounds exhibit significant nonlinear absorption, making them suitable for optoelectronic devices (Anandan et al., 2018).
Safety And Hazards
This involves understanding the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage.
Future Directions
This could involve potential applications of the compound, areas for further research, and its role in scientific or industrial developments.
properties
IUPAC Name |
(E)-3-(2,5-dimethoxyanilino)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S/c1-14-4-6-15(7-5-14)19-13-27-21(24-19)16(11-22)12-23-18-10-17(25-2)8-9-20(18)26-3/h4-10,12-13,23H,1-3H3/b16-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKAQEXJGPGUWMQ-FOWTUZBSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=C(C=CC(=C3)OC)OC)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=C(C=CC(=C3)OC)OC)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-((2,5-dimethoxyphenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile |
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